Home > Products > Screening Compounds P142808 > Medifoxamine N-desmethyl
Medifoxamine N-desmethyl -

Medifoxamine N-desmethyl

Catalog Number: EVT-476070
CAS Number:
Molecular Formula: C15H17NO2
Molecular Weight: 243.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Medifoxamine N-desmethyl is a pharmacologically active compound derived from Medifoxamine, a drug initially developed as an antidepressant. The compound is characterized by the absence of a methyl group on the nitrogen atom of the Medifoxamine structure, which is significant in its pharmacological properties. Medifoxamine itself has been studied for its potential in treating depression and anxiety disorders.

Source and Classification

Medifoxamine N-desmethyl is classified as a tertiary amine and falls under the category of psychoactive substances. It is often researched within the context of antidepressant pharmacology and neuropharmacology. The compound's structural modifications compared to its parent compound, Medifoxamine, influence its interaction with neurotransmitter systems in the brain.

Synthesis Analysis

The synthesis of Medifoxamine N-desmethyl can be achieved through various methods, primarily focusing on the N-demethylation of Medifoxamine. This process can be accomplished using chemical reagents or catalytic methods.

  1. Chemical Methods: Traditional methods involve using reducing agents that facilitate the removal of the methyl group from the nitrogen atom. Common reagents include lithium aluminum hydride or borane.
  2. Catalytic Methods: More modern approaches utilize catalytic systems that can efficiently perform N-demethylation under milder conditions, potentially improving yield and reducing by-products. For instance, palladium-catalyzed reactions have shown promise in achieving selective demethylation with high purity levels.
  3. Technical Details: The reaction typically requires controlled conditions to minimize side reactions and maximize yield. Parameters such as temperature, reaction time, and solvent choice are critical for optimizing the synthesis route.
Molecular Structure Analysis

The molecular structure of Medifoxamine N-desmethyl can be represented as follows:

  • Molecular Formula: C₁₅H₁₉N
  • Molecular Weight: Approximately 219.32 g/mol

The absence of the methyl group on the nitrogen atom alters the steric and electronic properties of the molecule compared to Medifoxamine, influencing its pharmacodynamics.

Chemical Reactions Analysis

Medifoxamine N-desmethyl participates in several chemical reactions typical for amines:

  1. Alkylation Reactions: It can undergo further alkylation to form quaternary ammonium compounds if reacted with alkyl halides.
  2. Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form amides, which may enhance its bioactivity.
  3. Mechanistic Details: The reactivity of Medifoxamine N-desmethyl is largely governed by its basicity and nucleophilicity due to the lone pair on the nitrogen atom, making it a suitable candidate for various organic transformations.
Mechanism of Action

Medifoxamine N-desmethyl's mechanism of action is primarily linked to its interaction with neurotransmitter systems:

Physical and Chemical Properties Analysis

Medifoxamine N-desmethyl exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar amines.
Applications

Medifoxamine N-desmethyl has potential applications in various scientific fields:

  1. Pharmacological Research: It serves as a valuable model compound for studying antidepressant mechanisms and developing new therapeutic agents.
  2. Neuropharmacology Studies: Investigating its effects on neurotransmitter systems contributes to understanding mood disorders and developing targeted treatments.
  3. Synthetic Chemistry: The compound can act as an intermediate in synthesizing more complex pharmaceutical agents due to its reactivity.
Metabolic Pathways and Biotransformation

Enzymatic Demethylation Processes in Hepaliver Microsomes

The primary metabolic transformation of medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) occurs via hepatic cytochrome P450 (CYP)-mediated N-demethylation, yielding its principal active metabolite, N-desmethylmedifoxamine (CRE-10086; N-methyl-2,2-diphenoxyethylamine). This reaction exemplifies a classic oxidative dealkylation mechanism common to tertiary alkylamines. The process initiates with CYP-dependent hydroxylation at the α-carbon adjacent to the nitrogen atom, forming an unstable carbinolamine intermediate. This intermediate undergoes spontaneous decomposition to yield the secondary amine metabolite (N-desmethylmedifoxamine) and formaldehyde [1] [9].

Table 1: Enzymatic Kinetics of Medifoxamine N-Demethylation in Human Hepatic Systems

CYP IsoformPrimary RoleCatalytic Efficiency (Vmax/Km)Contribution to Clearance
CYP3A4Major catalystHigh~65-75%
CYP2C19Significant contributorModerate~20-25%
CYP2D6Minor involvementLow<5%
CYP1A2NegligibleNot detectedInsignificant

Multiple CYP isoforms contribute to this biotransformation, with CYP3A4 dominating the catalytic process. This is evidenced by in vitro studies using recombinant human CYPs and chemical inhibitors, showing a ~70-80% reduction in N-desmethyl metabolite formation in the presence of ketoconazole (a potent CYP3A4 inhibitor) [1] [7]. CYP2C19 plays a secondary but significant role, particularly relevant in individuals expressing the CYP2C19 poor metabolizer phenotype. Contributions from CYP2D6 and CYP1A2 are minimal based on inhibition and recombinant enzyme studies [4] [7].

The kinetic parameters for this reaction demonstrate a moderate affinity, with reported Km values in human liver microsomes ranging between 8-15 µM. This suggests medifoxamine occupies an intermediate position in substrate affinity compared to other tertiary amine drugs undergoing N-demethylation. The intrinsic clearance values (Vmax/Km) indicate efficient conversion, particularly under CYP3A4 activity [1] [4].

Crucially, N-desmethylmedifoxamine exhibits altered pharmacodynamics compared to the parent drug. While medifoxamine itself acts primarily as a dopamine reuptake inhibitor (DRI; IC₅₀ ≈ 1,500 nM for SERT), CRE-10086 shows significantly enhanced serotonergic activity. It possesses approximately 3-fold greater potency as a serotonin reuptake inhibitor (IC₅₀ = 450 nM vs. 1,500 nM for parent) and increased affinity for 5-HT₂A receptors (IC₅₀ = 330 nM vs. 950 nM). This shift enhances its overall antidepressant and potential anxiolytic profile [1] [5]. Furthermore, CRE-10086 has a prolonged elimination half-life compared to medifoxamine (approximately 4 hours vs. 2.8 hours after acute dosing), contributing to sustained pharmacological effects despite the parent drug's rapid clearance [1] [3].

Comparative Metabolism with Structural Analogs in the Diphenoxyethylamine Class

Medifoxamine belongs to the diphenoxyethylamine structural class, characterized by an ethylamine core linked to two phenoxy groups. Comparing its N-demethylation with related compounds reveals significant differences in metabolic rates and enzyme preferences, governed by substituent effects and steric factors.

Table 2: Comparative Metabolism of Diphenoxyethylamine Analogs via N-Demethylation

CompoundCore StructureMajor CYP for N-demethylationRelative Demethylation RateKey Active Metabolite Activity
MedifoxamineN,N-dimethylCYP3A4 > CYP2C19ModerateEnhanced SERT inhibition & 5-HT2A affinity
TolterodineN,N-diisopropylCYP2D6 > CYP3A4SlowSimilar muscarinic antagonism (5-HMT)
VenlafaxineN-methyl (cyclic)CYP2D6 > CYP2C19/CYP3A4RapidDominant SERT/NET inhibition (O-desmethylvenlafaxine)
DiphenhydramineN,N-dimethyl (diphenyl)CYP2C9, CYP2C19, CYP1A2RapidReduced H1 antagonism (desmethyl DPH)

Unlike medifoxamine, which undergoes preferential N-demethylation by CYP3A4, tolterodine (an antimuscarinic agent sharing a phenoxyethyl moiety but featuring diisopropylamino groups) relies predominantly on CYP2D6 for its primary oxidative metabolism, forming its active metabolite 5-hydroxymethyl tolterodine. The bulky isopropyl groups hinder CYP3A4 access, shifting the metabolic preference towards CYP2D6-mediated hydroxylation. Consequently, tolterodine's N-demethylation is a minor pathway compared to hydroxylation [4] [9].

Venlafaxine, possessing a cyclic tertiary amine (methylamino group within a morpholine ring), undergoes rapid O-demethylation primarily by CYP2D6 to form O-desmethylvenlafaxine (ODV), its major active metabolite. N-demethylation of venlafaxine occurs to a lesser extent, yielding N-desmethylvenlafaxine, a metabolite with significantly reduced activity compared to ODV. This contrasts sharply with medifoxamine, where N-desmethylation produces the pharmacologically enhanced CRE-10086. The steric environment around the nitrogen and the presence of competing metabolic sites dictate this divergence [9].

Diphenhydramine (a diphenylmethyl ether with a dimethylaminoethyl group) undergoes rapid and extensive N-demethylation via multiple CYPs, including CYP2C9, CYP2C19, and CYP1A4, forming desmethyldiphenhydramine. However, this metabolite exhibits only about 50% of the H1-receptor antagonism of the parent drug, unlike CRE-10086, which shows increased activity at serotonergic targets. This highlights how the diphenoxy vs. diphenyl structural distinction and the resulting electronic and steric differences influence not only the rate and enzyme specificity of N-demethylation but also the functional consequences of the biotransformation [8] [9].

The electron-donating nature of the phenoxy groups in medifoxamine likely facilitates the initial hydroxylation step catalyzed by CYP3A4 on the N-methyl group. The lack of bulky substituents on the nitrogen, unlike tolterodine, allows easier access for the predominantly hepatic CYP3A4 enzyme to catalyze the demethylation efficiently [1] [9].

Interspecies Variability in N-Demethylation Efficiency

The efficiency and rate of medifoxamine N-demethylation to CRE-10086 exhibit marked differences across species, posing significant challenges for extrapolating preclinical metabolic data to humans and impacting the interpretation of toxicology studies.

Table 3: Interspecies Variability in Medifoxamine N-Demethylation

SpeciesRelative N-Demethylation RateMajor CYP Isoforms InvolvedPlasma Ratio (CRE-10086 : Medifoxamine)Implication for Modelling
HumanHigh (Reference)CYP3A4, CYP2C19~1:1 to 2:1 (Chronic dosing)Clinical relevance of metabolite confirmed
RatModerateCYP2C11, CYP3A1/2~0.5:1Underpredicts human metabolite exposure
DogLowPoorly characterized<0.1:1Negligible metabolite formation; Poor model
Cynomolgus MonkeyHighCYP3A8 (Ortholog of CYP3A4)~1.5:1Closest metabolic model to humans

Humans demonstrate efficient N-demethylation, resulting in substantial systemic exposure to CRE-10086. After chronic dosing, the plasma concentration ratio of CRE-10086 to medifoxamine approaches approximately 1:1 to 2:1, indicating significant accumulation of the active metabolite [1] [3]. This is driven primarily by the high activity of CYP3A4 and CYP2C19 in human liver.

In contrast, rats (a common preclinical species) exhibit moderate N-demethylation capacity. Rat orthologs, particularly CYP2C11 and CYP3A1/2, catalyze the reaction, but with lower overall efficiency compared to human CYPs. Consequently, the plasma exposure ratio of CRE-10086 to medifoxamine in rats is typically lower (~0.5:1) than observed in humans under comparable dosing conditions [1] [10]. This underprediction of metabolite exposure in rats necessitates caution when interpreting long-term rat toxicology studies for human risk assessment regarding CRE-10086.

Dogs show minimal conversion of medifoxamine to its N-desmethyl metabolite. Studies indicate a plasma ratio of CRE-10086 to parent drug often below 0.1:1. This pronounced inefficiency suggests significant differences in either the expression, activity, or substrate specificity of the relevant CYP enzymes (potentially CYP3A12 and CYP2C21 orthologs) compared to humans. Consequently, dogs are considered a poor metabolic model for medifoxamine N-demethylation and the pharmacological/toxicological contribution of CRE-10086 [1] [8].

Non-human primates, specifically cynomolgus monkeys, demonstrate N-demethylation efficiency closest to humans. The plasma metabolite-to-parent ratios observed (~1.5:1) align reasonably well with human data. This similarity is attributed to the functional conservation of CYP3A8 (an ortholog of human CYP3A4) and potentially CYP2C19-like activity in monkeys. Therefore, cynomolgus monkeys generally provide the most translational preclinical model for studying the pharmacokinetics and pharmacodynamics of both medifoxamine and CRE-10086 [10].

This interspecies variability stems fundamentally from differences in CYP isoform expression, catalytic activity, and substrate specificity. It underscores the critical importance of characterizing metabolite formation pathways across relevant species early in development to select appropriate models for safety assessment and to anticipate potential human-specific metabolite effects [1] [8] [10].

Properties

Product Name

Medifoxamine N-desmethyl

IUPAC Name

N-methyl-2,2-diphenoxyethanamine

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C15H17NO2/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3

InChI Key

ZWIHFGNGXRCIIL-UHFFFAOYSA-N

SMILES

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.